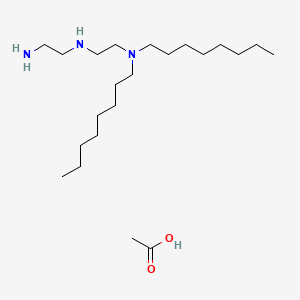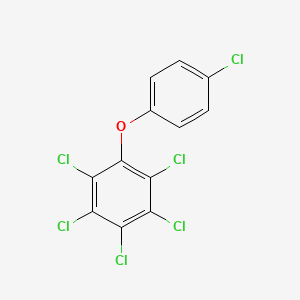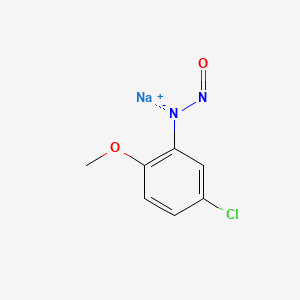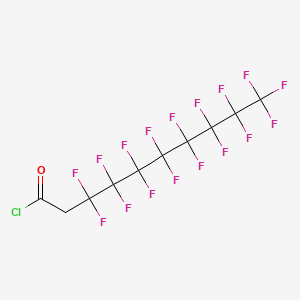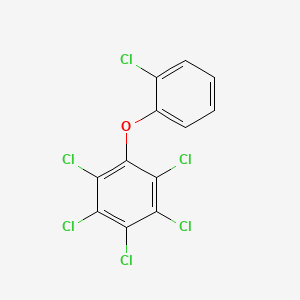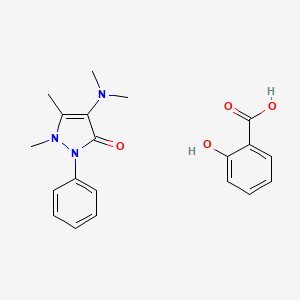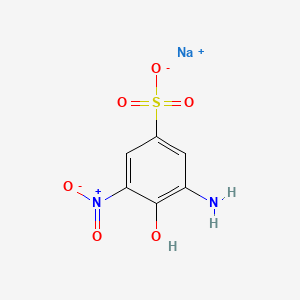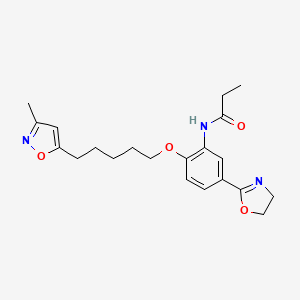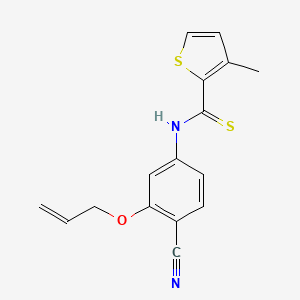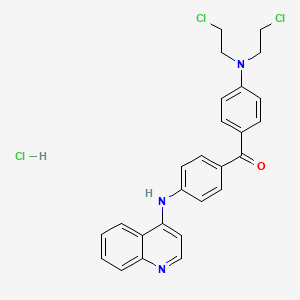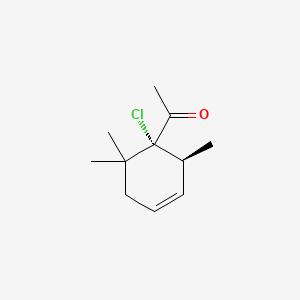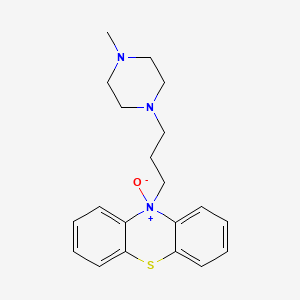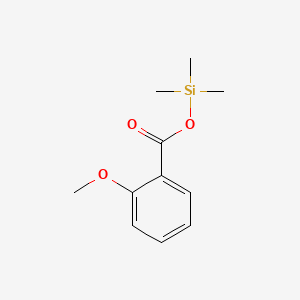
Benzoic acid, 2-methoxy-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-methoxy-, trimethylsilyl ester is an organic compound with the molecular formula C11H16O3Si. It is a derivative of benzoic acid where the carboxyl group is esterified with trimethylsilyl and the benzene ring is substituted with a methoxy group at the ortho position. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, trimethylsilyl ester typically involves the esterification of 2-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and the use of more robust catalysts to increase yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-methoxy-, trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2-methoxybenzoic acid and trimethylsilanol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Hydrolysis: 2-Methoxybenzoic acid and trimethylsilanol.
Substitution: 2-Methoxy-5-nitrobenzoic acid, 2-methoxy-5-chlorobenzoic acid.
Oxidation: 2-Methoxybenzoquinone.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-methoxy-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in organic synthesis. It is also employed in the preparation of silyl enol ethers and other silylated intermediates.
Biology: Utilized in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-methoxy-, trimethylsilyl ester largely depends on its role in specific chemical reactions. As a protecting group, it prevents unwanted reactions at the carboxyl group during multi-step syntheses. The trimethylsilyl group can be selectively removed under mild conditions, revealing the free carboxylic acid for further reactions. The methoxy group can influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, trimethylsilyl ester: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
2-Methoxybenzoic acid: Does not have the trimethylsilyl ester group, making it more prone to reactions at the carboxyl group.
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar structure but with an additional methoxy group, leading to different reactivity and applications.
Uniqueness
Benzoic acid, 2-methoxy-, trimethylsilyl ester is unique due to the presence of both the methoxy and trimethylsilyl ester groups. This combination allows for selective reactions at the benzene ring and the carboxyl group, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
25436-32-2 |
|---|---|
Molekularformel |
C11H16O3Si |
Molekulargewicht |
224.33 g/mol |
IUPAC-Name |
trimethylsilyl 2-methoxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-10-8-6-5-7-9(10)11(12)14-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
LWBFIZBQVRDUMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


